Molecular Weight and Fluorine-Induced Physicochemical Differentiation vs. Non-Fluorinated Analog
The target compound (C16H19FO3, MW 278.32 g/mol) incorporates a single fluorine atom at the C6 bridgehead position, replacing the hydrogen present in the non-fluorinated analog ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate (CAS 1820707-35-4, C16H20O3, MW 260.33 g/mol) [1]. This fluorine substitution increases molecular weight by 17.99 Da (+6.9%) and alters the electronic environment at the cyclopropane ring, which is the site of key receptor interactions in downstream mGluR ligands [2].
| Evidence Dimension | Molecular weight, molecular formula, and fluorine content |
|---|---|
| Target Compound Data | C16H19FO3; MW 278.32 g/mol; 1 fluorine atom at C6 |
| Comparator Or Baseline | Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate (CAS 1820707-35-4): C16H20O3; MW 260.33 g/mol; 0 fluorine atoms |
| Quantified Difference | ΔMW = +17.99 Da (+6.9%); ΔFormula = F vs. H at C6 position |
| Conditions | Molecular formula and weight confirmed by vendor certificate of analysis (Leyan, cat. no. 2103320); comparator data from CAS Common Chemistry |
Why This Matters
The 6-fluoro substituent is not merely a mass increment — it is the essential pharmacophoric element that confers high-affinity mGluR2/3 binding in the elaborated 2-amino-2,6-dicarboxylic acid series; procurement of the non-fluorinated analog would preclude access to the biologically active chemotype.
- [1] CAS Common Chemistry. Ethyl 3-(phenylmethoxy)bicyclo[3.1.0]hexane-6-carboxylate (CAS RN 1820707-35-4). American Chemical Society. View Source
- [2] Nakazato A, Sakagami K, Yasuhara A, et al. Synthesis, in vitro pharmacology, structure-activity relationships, and pharmacokinetics of 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent and selective group II metabotropic glutamate receptor antagonists. J Med Chem. 2004;47(18):4570-4587. doi:10.1021/jm0400294 View Source
